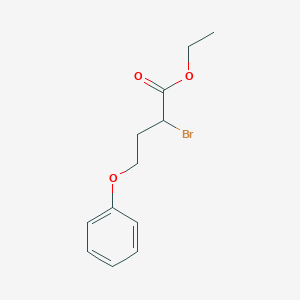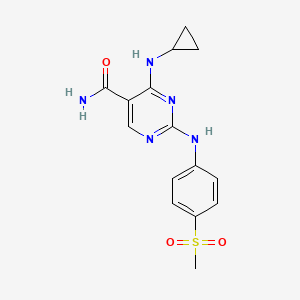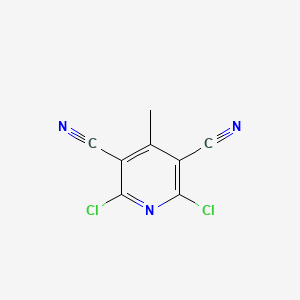
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C8H3Cl2N3 and a molecular weight of 212.04 g/mol . It is characterized by the presence of two chlorine atoms, a methyl group, and two cyano groups attached to a pyridine ring. This compound is typically found as a colorless or slightly yellow crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process:
Starting Material: The process begins with 2,6-dichloropyridine.
Intermediate Formation: 2,6-dichloropyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) to form 2,6-dichloro-3,5-dicyanopyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of diamines.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The chlorine atoms and cyano groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloropyridine-3,5-dicarbonitrile
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
Uniqueness
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile is unique due to the presence of both cyano groups and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H3Cl2N3 |
|---|---|
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
2,6-dichloro-4-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c1-4-5(2-11)7(9)13-8(10)6(4)3-12/h1H3 |
InChI-Schlüssel |
UQIRWMYHOMSYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1C#N)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


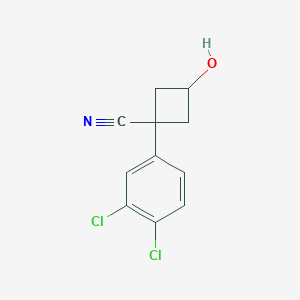
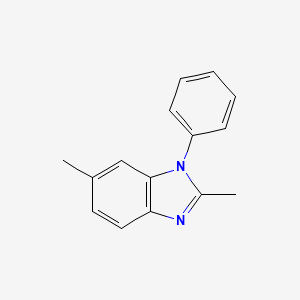
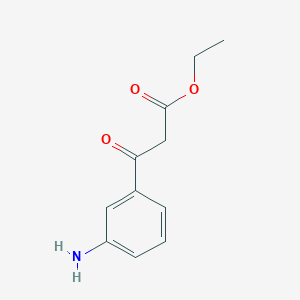
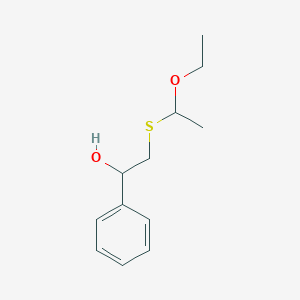
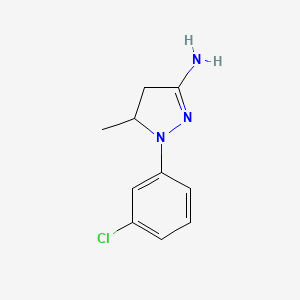
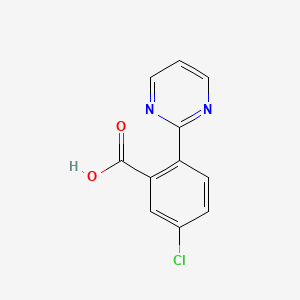
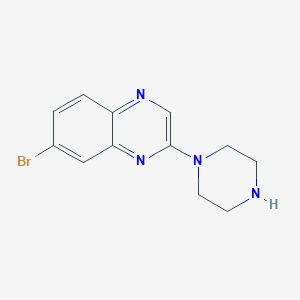
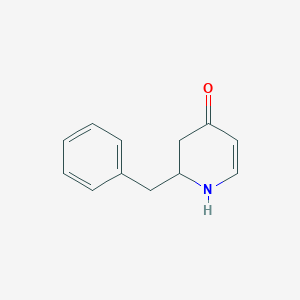
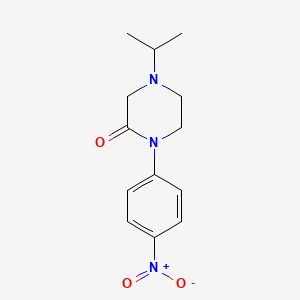

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
